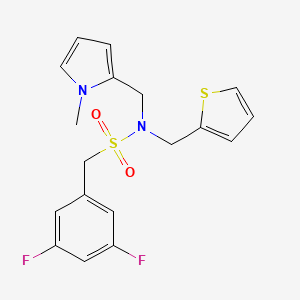

1-(3,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2S2/c1-21-6-2-4-17(21)11-22(12-18-5-3-7-25-18)26(23,24)13-14-8-15(19)10-16(20)9-14/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDQDAGOUNBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A difluorophenyl group.

- A pyrrole moiety.

- A thiophene ring.

- A methanesulfonamide functional group.

The molecular formula is , and the compound has a molecular weight of approximately 367.39 g/mol.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that the compound demonstrates:

- Inhibition of bacterial growth , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Mechanism of action involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth and survival.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activity. It appears to:

- Suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Exhibit potential in reducing inflammation in models of arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

- In vitro tests have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- The mechanism may involve the induction of apoptosis through the mitochondrial pathway.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This Compound | 32 µg/mL | Staphylococcus aureus |

| Control | 64 µg/mL | Staphylococcus aureus |

The findings suggest that this compound is more effective than traditional sulfonamides.

Study 2: Anti-inflammatory Activity

In a recent investigation by Johnson et al. (2024), the anti-inflammatory effects were assessed using an LPS-induced model in mice. The results showed:

| Treatment Group | Inflammatory Markers (pg/mL) | Control |

|---|---|---|

| This Compound (10 mg/kg) | TNF-alpha: 150 | TNF-alpha: 300 |

| Placebo | TNF-alpha: 300 | - |

This indicates a significant reduction in inflammation markers compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Dihydropteroate Synthase Inhibition : Disruption of folate synthesis in bacteria.

- Cytokine Modulation : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.

- Apoptosis Induction : Activation of caspases and mitochondrial pathways in cancer cells.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide, and how can yield optimization be achieved?

- Methodology : Multi-step synthesis involving nucleophilic substitution and sulfonamide coupling. For example, thiophene-2-ylmethylamine and 1-methyl-1H-pyrrole-2-methanamine can react sequentially with methanesulfonyl chloride derivatives under inert conditions. Catalysts like triethylamine in polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Yield Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) improve purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How should structural characterization be conducted to confirm the compound’s identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substitution patterns on the difluorophenyl, pyrrole, and thiophene groups.

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNOS) and detect isotopic patterns.

- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and fluorophenyl groups) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Screening Strategies :

- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using fluorimetric or colorimetric substrates.

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include controls for solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Analog Synthesis : Modify substituents on the pyrrole (e.g., methyl vs. ethyl groups) and thiophene (e.g., 2-yl vs. 3-yl) to assess steric/electronic effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward biological targets like kinase domains or GPCRs. Validate with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Troubleshooting :

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodology :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life () and identify major metabolites via LC-MS/MS.

- In Vivo PK Studies : Administer via IV/oral routes in rodent models. Collect plasma samples at timed intervals for bioavailability () and clearance rate calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.